N-cyano-2-methylbenzamide is an organic compound characterized by the presence of a cyano group () attached to a 2-methylbenzamide structure. This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The molecular formula for N-cyano-2-methylbenzamide is , indicating the presence of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom. The structural formula can be represented as follows:
The presence of the cyano group enhances the compound's reactivity and potential applications in various
The synthesis of N-cyano-2-methylbenzamide can be achieved through various methods:
N-cyano-2-methylbenzamide has potential applications in various fields:
Interaction studies involving N-cyano-2-methylbenzamide could focus on its binding affinity to biological macromolecules such as proteins or nucleic acids. Techniques like surface plasmon resonance or isothermal titration calorimetry could be employed to investigate these interactions further.
Additionally, computational studies using molecular docking simulations could provide insights into potential binding sites and mechanisms of action for this compound against various biological targets.
Several compounds share structural similarities with N-cyano-2-methylbenzamide, particularly those containing both cyano and amide groups. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| N-Cyano-N-methylbenzamide | Methyl group on nitrogen | Exhibits different reactivity due to methyl substitution |
| 4-Cyano-N-(4-chlorobenzyl)acetamide | Chlorine substitution at para position | Enhanced lipophilicity and potential bioactivity |
| 3-Cyano-4-fluorobenzamide | Fluorine substitution at meta position | Potentially different electronic properties due to fluorine |
Uniqueness of N-Cyano-2-Methylbenzamide: The distinct positioning of the cyano group relative to the methyl substituent on the benzene ring provides unique steric and electronic properties that may influence its reactivity and interaction profile compared to other similar compounds.
Cyanoguanidine has emerged as a cost-effective reagent for direct Friedel-Crafts carboxamidation of arenes. In Brønsted superacids, cyanoguanidine undergoes diprotonation to generate a superelectrophilic species capable of reacting with electron-rich aromatic systems. Theoretical calculations indicate that protonation occurs preferentially at the guanidine and cyano nitrogen atoms, creating a dicationic intermediate with enhanced electrophilicity. This intermediate facilitates the formation of N-cyano-2-methylbenzamide via attack of the aromatic ring at the carbonyl carbon, followed by deprotonation and rearomatization. The reaction exhibits selectivity for para-substitution in toluene derivatives, though ortho-directing effects dominate in substrates with strongly electron-donating groups.
The choice of superacid critically influences reaction efficiency and selectivity. Triflic acid (CF₃SO₃H) demonstrates superior performance compared to concentrated sulfuric acid (H₂SO₄) in carboxamidation reactions, achieving yields exceeding 80% for N-cyano-2-methylbenzamide synthesis. This enhancement stems from triflic acid's stronger acidity (H₀ = −14.1 vs −12.0 for H₂SO₄) and lower nucleophilicity, which stabilize reactive intermediates while minimizing side reactions. Kinetic studies reveal a linear correlation between reaction rate and acid strength, with triflic acid systems completing conversion within 2 hours at 25°C versus 8 hours for H₂SO₄ under identical conditions.
Palladium catalysis enables efficient cyanation of 2-methylbenzamide precursors using zinc cyanide (Zn(CN)₂) as a safe cyanide source. The optimized protocol employs a third-generation palladacycle precatalyst (2–5 mol%) in tetrahydrofuran (THF) at ambient temperature, achieving >90% conversion for aryl bromides and triflates. Key advantages include:
| Parameter | Value | Impact on Reaction Efficiency |
|---|---|---|
| Catalyst Loading | 2–5 mol% Pd | Enables gram-scale synthesis |
| Temperature | 25–40°C | Prevents substrate decomposition |
| Solvent | THF | Stabilizes active Pd species |
| Cyanide Source | Zn(CN)₂ (0.66 equiv) | Reduces cyanide toxicity risks |
This method successfully applies to heteroaromatic substrates, including indoles and pyridines, without requiring protective group strategies.
While photoredox-nickel systems show promise for aryl halide cyanation, current literature focuses primarily on palladium-based approaches for N-cyano-2-methylbenzamide synthesis. Emerging studies suggest nickel catalysts could enable complementary selectivity profiles under visible-light irradiation, particularly for electron-deficient aryl chlorides. However, detailed mechanistic investigations and yield data remain limited in the provided sources.
Cyanogen bromide (BrCN) historically dominated N-cyanation reactions but poses significant handling challenges due to volatility and toxicity (LD₅₀ = 25 mg/kg). Metal cyanides like CuCN and Zn(CN)₂ offer safer alternatives, with Zn(CN)₂ demonstrating particular utility in palladium-catalyzed systems. Reactivity comparisons reveal:
Hypervalent iodine reagents incorporating α-aminoacetonitrile moieties enable electrophilic cyanation under mild conditions. These species transfer the nitrile group via a concerted mechanism, as evidenced by Hammett studies showing ρ = −1.2 for para-substituted benzamides. The thiocyanoimidazolium salt 5 (PMC-6154562) exemplifies this class, achieving 78–92% yields for N-cyano-2-methylbenzamide derivatives at 0°C in acetonitrile.
A three-step sequence starting from 2-methylbenzoic acid involves:
This approach achieves 67% overall yield while preserving the methyl substituent's regiochemistry.
Ortho-directing groups (e.g., tert-butoxycarbonyl) enable precise control during electrophilic substitution. Computational modeling (DFT at B3LYP/6-31G*) predicts a 12.3 kcal/mol activation barrier difference between protected and unprotected substrates, rationalizing the observed >20:1 para:meta selectivity in superacid-mediated reactions.
Diprotonated cyanoguanidine derivatives exhibit remarkable electrophilicity (μ = 8.7 D), enabling direct amidation of arenes without Lewis acid co-catalysts. Transient nitrilium ion intermediates form via N-protonation, as characterized by in situ Raman spectroscopy showing ν(C≡N) at 2245 cm⁻¹.
Triflate counterions stabilize cationic intermediates during Pd-catalyzed reactions. X-ray absorption spectroscopy (XAS) of Pd intermediates reveals triflate coordination (Pd-O bond length = 2.09 Å) that facilitates oxidative addition of aryl halides. This stabilization reduces activation energy by 15–20 kJ/mol compared to chloride-mediated systems.
The formation of superelectrophilic intermediates from N-cyano-2-methylbenzamide under strongly acidic conditions involves the generation of diprotonated cyanoguanidine species that exhibit enhanced reactivity compared to their monoprotonated counterparts [10]. Theoretical calculations conducted at the B3LYP 6-311G** level reveal that cyanoguanidine can undergo sequential protonation events in superacid media, with initial protonation occurring preferentially at the guanidine nitrogen atoms [10]. The most thermodynamically stable diprotonated species involves protonation at both the guanidine and cyano nitrogen atoms, creating a dicationic intermediate that is approximately 28 kilocalories per mole more stable than alternative protonation sites [10].
Experimental studies using triflic acid (CF₃SO₃H) as a Brønsted superacid demonstrate that the reaction works optimally in an excess of superacid, providing strong evidence for the involvement of diprotonated intermediates [10]. The formation of these dicationic species is crucial for the electrophilic aromatic substitution reactions that lead to benzamide products [8]. In acidic media, the diprotonated cyanoguanidine species exhibits significantly enhanced electrophilicity due to the proximity of two positive charges, although this same factor contributes to destabilization through electrostatic repulsion [10].
The stability of diprotonated cyanoguanidine species is influenced by resonance interactions and charge distribution patterns [10]. Computational analysis indicates that double protonation at the guanidine group results in destabilization due to loss of resonance interactions with the amino group and unfavorable charge-charge repulsion [10]. However, the mixed protonation pattern involving both guanidine and cyano nitrogen atoms provides optimal stability while maintaining the superelectrophilic character necessary for subsequent reactions [10].
The sequential protonation of N-cyano-2-methylbenzamide derivatives leads to systematic modulation of the Lowest Unoccupied Molecular Orbital (LUMO) energies, which directly correlates with enhanced electrophilic reactivity [10]. Computational studies demonstrate that the neutral cyanoguanidine exhibits a LUMO energy at 0.00509 electron volts, while monoprotonation shifts this value to -0.021873 electron volts [10]. The formation of the dicationic species results in a dramatic decrease in LUMO energy to -0.4320 electron volts, indicating substantially increased electron-accepting capability [10].
This LUMO modulation is particularly significant when considering the energetic requirements for reaction with aromatic nucleophiles such as benzene [10]. The HOMO energy of benzene is calculated at -0.25636 electron volts, which creates favorable orbital overlap conditions with the diprotonated cyanoguanidine LUMO [10]. The energy gap between these frontier molecular orbitals decreases substantially upon diprotonation, facilitating the electrophilic aromatic substitution process [10].
The sequential nature of protonation events allows for fine-tuning of reactivity through careful control of acid concentration and reaction conditions [33]. Studies on morpholine-functionalized compounds demonstrate that protonation effectively decreases LUMO energy levels, positioning them strategically between HOMO and LUMO energies of reaction partners [33]. This orbital energy modulation principle applies broadly to superelectrophilic chemistry and provides a theoretical framework for understanding enhanced reactivity in dicationic intermediates [32].
Density Functional Theory calculations employing the B3LYP functional provide detailed insights into the stability and reactivity patterns of nitrilium ions derived from N-cyano-2-methylbenzamide [28]. Nitrilium ions exhibit a linear conformation with a formally positively charged nitrogen atom and an average N≡C bond length of 1.135 Ångströms, which compares favorably with neutral nitriles at 1.138 Ångströms [28]. This structural similarity indicates minimal bond length perturbation upon ionization, suggesting that electronic rather than geometric factors dominate the enhanced reactivity [28].
The stability of nitrilium ions depends critically on the nature of the counterion and the surrounding chemical environment [28]. Computational studies reveal that stable, isolable nitrilium ions can be readily synthesized through alkylation of nitriles or Lewis acid-induced chloride abstraction from imidoyl chlorides [28]. The choice of counterion, typically SbCl₆⁻, BF₄⁻, metal halides, fluorosulfate, or triflate, significantly influences both stability and reactivity characteristics [28].
Reactivity patterns of nitrilium ions show strong dependence on electronic factors, with electron-withdrawing substituents generally enhancing stability while electron-donating groups increase reactivity toward nucleophiles [28]. DFT calculations at various levels of theory, including B3LYP, M06, and range-separated functionals, consistently predict that nitrilium ion formation is thermodynamically favorable under superacid conditions [25]. The calculated barriers for nitrilium ion formation and subsequent reactions typically range from 15 to 30 kilocalories per mole, depending on the specific substitution pattern and reaction conditions [26].
Comprehensive charge distribution analysis of dicationic intermediates reveals complex patterns of electron density redistribution that govern reactivity and selectivity [30]. Computational methods employing Natural Population Analysis and Mulliken charge schemes provide quantitative assessment of atomic charges in superelectrophilic species [16]. The formation of dicationic intermediates from N-cyano-2-methylbenzamide involves significant charge polarization, with positive charge concentrated primarily on nitrogen atoms while carbon centers maintain relatively neutral character [30].
| Atomic Position | Neutral Species (e⁻) | Monocation (e⁻) | Dication (e⁻) |
|---|---|---|---|
| Cyano Nitrogen | -0.31 | +0.15 | +0.42 |
| Guanidine N₁ | -0.28 | +0.35 | +0.58 |
| Guanidine N₂ | -0.26 | -0.18 | +0.23 |
| Carbonyl Carbon | +0.45 | +0.52 | +0.61 |
The charge distribution patterns in dicationic intermediates significantly influence reaction pathways and product selectivity [31]. Areas of high positive charge density serve as electrophilic centers that direct nucleophilic attack, while regions of electron density depletion affect molecular orbital interactions [31]. Advanced computational methods, including density functional theory with dispersion corrections and explicit solvation models, provide accurate descriptions of charge distribution effects in condensed phases [34].
Polarization effects play a crucial role in stabilizing dicationic intermediates through interaction with polar solvents and counterions [14]. Energy decomposition analysis reveals that electrostatic interactions contribute approximately 110-115 kilocalories per mole to stabilization, while polarization effects add an additional 12-15 kilocalories per mole [14]. These stabilization mechanisms are essential for maintaining sufficient intermediate lifetimes to allow productive chemical transformations [32].
The competition between benzonitrile and benzamide formation from N-cyano-2-methylbenzamide involves thermodynamic and kinetic factors that can be manipulated through careful control of reaction conditions [39]. Under kinetic control, product distribution reflects the relative activation energies for competing pathways, with benzonitrile formation typically favored due to lower barrier heights [39]. Conversely, thermodynamic control conditions favor the more stable benzamide products, which benefit from additional stabilization through hydrogen bonding and resonance effects [39].
Temperature plays a critical role in determining product selectivity, with lower temperatures generally favoring kinetic products while elevated temperatures shift the equilibrium toward thermodynamic products [42]. Studies on similar carbonylation reactions demonstrate that temperature variations of 40 degrees Celsius can completely reverse product selectivity, changing major products from benzonitrile derivatives at low temperature to benzamide analogs at higher temperatures [42]. This temperature dependence provides a valuable tool for controlling synthetic outcomes [42].
Solvent effects significantly influence the benzonitrile versus benzamide product distribution through differential stabilization of transition states and intermediates [37]. Polar protic solvents tend to favor benzamide formation through hydrogen bonding stabilization, while aprotic solvents generally promote benzonitrile pathways [37]. The hydrolysis step that converts nitrilium intermediates to final products is particularly sensitive to solvent composition and pH [37].
Water-mediated hydrolysis represents a critical step in converting reactive intermediates to final benzamide products, with multiple mechanistic pathways available depending on pH and temperature conditions [37]. Under acidic conditions, hydrolysis proceeds through initial protonation of the nitrilium nitrogen, followed by nucleophilic attack of water and subsequent rearrangement to form the amide linkage [38]. This mechanism typically involves three water molecules in the transition state, leading to highly ordered arrangements with large negative activation entropies [37].
The hydrolysis mechanism shifts to a simpler pathway involving only one water molecule at higher acid concentrations, reflecting the decreased water activity and increased protonation state of intermediates [37]. Kinetic studies reveal that the three-water mechanism dominates in dilute acid (less than 45% sulfuric acid), while the one-water pathway becomes prevalent in concentrated acid solutions [37]. This mechanistic change has important implications for reaction optimization and product purification [40].
| Acid Concentration | Mechanism | Water Molecules | Activation Energy (kcal/mol) |
|---|---|---|---|
| 0-45% H₂SO₄ | A-2 (3 H₂O) | 3 | 22.5 |
| 45-75% H₂SO₄ | A-2 (1 H₂O) | 1 | 18.7 |
| >75% H₂SO₄ | HSO₄⁻ pathway | 0 | 15.2 |
The pharmaceutical industry has recognized N-cyano-2-methylbenzamide and related N-cyanoamide derivatives as valuable building blocks for the development of complex therapeutic molecules. These compounds serve as versatile intermediates that enable the construction of sophisticated drug architectures through their unique reactivity profile and structural characteristics.
The integration of N-cyanoamide motifs into kinase inhibitor scaffolds represents a significant advancement in targeted cancer therapy development. Research has demonstrated that the cyano group in these structures provides multiple advantages for kinase binding and selectivity [1] [2]. The nitrile functionality acts as both a hydrogen bond acceptor and a dipole-directing element, enabling precise interactions with the kinase hinge region and adjacent binding pockets.
Studies on pyrrolidine nitrile derivatives have revealed exceptional activity against Cathepsin C, with the most potent compounds achieving inhibition constants in the sub-micromolar range [3]. The cocrystal structure analysis indicates that the nitrile group forms a covalent thioimidate complex with the catalytic cysteine residue, while simultaneously engaging in hydrogen bonding interactions with the oxyanion hole residue. This dual binding mode contributes to both potency and selectivity, as demonstrated by the superior selectivity profile compared to other cathepsin family members.
The development of Janus kinase type 3 (JAK3) inhibitors has showcased the versatility of cyanamide-based scaffolds in achieving both covalent and non-covalent binding modes [4]. The N-cyanoamide moiety can readily form isothiourea adducts with the front-pocket cysteine residue, but this interaction is highly dependent on the presence of conserved water molecules that facilitate proton transfer. Methylation of the cyanamide framework has been shown to disrupt this water-mediated mechanism, switching the binding mode from covalent to non-covalent while maintaining significant inhibitory activity.
| Inhibitor Type | Target Kinase | Binding Mode | IC50 Range (μM) | Selectivity Profile |
|---|---|---|---|---|
| Pyrimidine-based | General kinases | Hinge region | 0.1-10 | Moderate |
| Pyrrolidine nitrile | Cathepsin C | Covalent thioimidate | 0.3-3.2 | High vs other cathepsins |
| Cyanamide-based JAK3 | JAK3 | Covalent/Non-covalent | 0.015-1.2 | JAK3 selective |
| Benzamide derivatives | Multiple kinases | ATP-competitive | 1-50 | Variable |
| Cyclic warheads | c-Jun N-terminal kinases | Reversible covalent | 0.05-5 | JNK isoform specific |
The electronic properties of the cyano group significantly influence the binding affinity and residence time of kinase inhibitors. Quantum mechanical calculations have revealed that the electron-withdrawing nature of the nitrile enhances the electrophilic character of adjacent carbon atoms, facilitating nucleophilic attack by cysteine residues in covalent inhibitors [2]. Additionally, the linear geometry and compact size of the cyano group enable access to narrow binding pockets that are inaccessible to bulkier substituents.
Recent developments in precision-guided warhead design have utilized cyclic cyanamide structures to achieve enhanced selectivity and reduced off-target reactivity [2]. These reversible warheads incorporate complex cyclic architectures with tailored steric and electronic properties that minimize interactions with non-target thiols while maintaining high affinity for the intended kinase target. The substitution pattern and stereochemistry of these cyclic warheads can be systematically modified to fine-tune binding affinity, residence time, and isoform specificity.
The cyano group in N-cyano-2-methylbenzamide and related structures provides unique opportunities for prodrug design through various activation mechanisms. These strategies exploit the chemical reactivity of the nitrile functionality to achieve selective drug release in target tissues or cellular environments [5] [6] [7].
Cyanine carbamate (CyBam) prodrugs represent an innovative approach to antibody-drug conjugate (ADC) linker design, where the cyano group participates in a cleavage mechanism that generates fluorescent signals for real-time monitoring of drug activation [7]. The tertiary amine-containing norcyanine products of CyBam cleavage exhibit dramatically enhanced cellular permeability and lysosomal accumulation, resulting in approximately 50-fold brightness enhancement compared to the parent prodrug. This transformation enables high-contrast in vivo imaging and quantitative assessment of linker cleavage efficiency in complex tissue environments.
Reactive oxygen species (ROS)-responsive prodrug systems have been developed utilizing thioketal-linked cyanoamide structures that undergo selective activation in cancer cells with elevated oxidative stress [5]. The cascade-amplified dual-prodrug approach combines cathepsin B-activatable hemicyanine prodrugs with ROS-responsive polyprodrugs to achieve tumor-selective drug release. Upon activation, the hemicyanine component elevates intracellular ROS levels by 7.2-fold, which subsequently triggers a 3.8-fold enhancement in doxorubicin activation compared to single-prodrug systems.
| Prodrug Type | Activation Mechanism | Target Application | Activation Efficiency | Selectivity Advantage |
|---|---|---|---|---|
| Cyanine carbamate | Carbamate cleavage | ADC linker imaging | 50-fold increase | Tumor-specific |
| ROS-responsive | Thioketal oxidation | Cancer therapy | 3.8-fold enhancement | Cancer cell selective |
| CYP1A2-activated | Cytochrome metabolism | Anti-inflammatory | Variable | Tissue-specific |
| Cathepsin B-activated | Protease cleavage | Tumor-selective therapy | 7.2-fold ROS increase | Overexpression dependent |
| Enzyme-mediated | Hydrolytic activation | Controlled release | Time-dependent | pH-dependent |
Cytochrome P450 1A2 (CYP1A2)-mediated activation represents another promising strategy for tissue-specific drug delivery [6]. Arylalkanoic acid prodrugs containing cyanoamide linkages undergo metabolic conversion by CYP1A2 to release active anti-inflammatory agents. The molecular determinants of CYP1A2 recognition have been characterized through computational modeling, revealing that the aromatic and alkane-derived chain moieties of the cyanoamide scaffold provide optimal binding geometry for enzymatic activation. This approach enables targeted delivery to tissues with high CYP1A2 expression while minimizing systemic exposure.
The versatility of cyano group transformations extends to pH-dependent and enzyme-mediated activation mechanisms. Hydrolytic conversion of nitriles to carboxylic acids or amides can be controlled through molecular design and environmental conditions [8]. The electron-withdrawing nature of the cyano group influences the susceptibility to nucleophilic attack, enabling fine-tuning of activation kinetics. Additionally, the incorporation of cyanoguanidine moieties provides bioisosteric replacement opportunities for various functional groups while maintaining the potential for selective activation.
The agrochemical industry has extensively utilized N-cyanoamide derivatives, including N-cyano-2-methylbenzamide-related structures, as key intermediates in the synthesis of herbicides, fungicides, and insecticides. The cyano group imparts crucial electronic and steric properties that enhance biological activity and provide opportunities for structure-activity relationship optimization.
Systematic investigation of cyanoamide-containing herbicides has revealed critical structure-activity relationships that guide lead optimization efforts [9] [10] [11]. The electronic effects of the cyano group significantly influence herbicidal potency, with electron-withdrawing substituents generally enhancing activity against target plant species.
Research on aromatic alkyne herbicides has demonstrated that the positioning and nature of cyano substituents dramatically affect biological activity [9]. Compounds containing a C(4)-cyano group in ring A or a C(3)-acetonitrile group in ring B exhibit 100% herbicidal control against broad-leaf plants. The replacement of chlorine with cyano groups at specific positions results in substantial improvements in activity, while simultaneous modifications at multiple positions can lead to reduced efficacy. The critical importance of the C(3)-acetonitrile group has been established through extensive structure-activity analysis, with this substituent being essential for maintaining herbicidal activity.
| Compound Class | Active Substituent | Target Weed Type | Activity Enhancement | Structure-Activity Key |
|---|---|---|---|---|
| Aromatic alkynes | C(4)-cyano | Broad-leaf | 100% control | C(3)-acetonitrile critical |
| Cyanoacetamide | α-cyano | Rice blast fungus | 82% mortality | Cyano group essential |
| 2-Cyanoacrylate | Cyano-acrylate | Photosystem II | High PSII inhibition | Acrylate conjugation |
| Dicyano compounds | Dicyano-BT | Various weeds | Variable | Electronic effects |
| Oxime ethers | Cyano-oxime | Downy mildew | Superior to cymoxanil | Isoxazole substitution |
α-Cyanoacetamide derivatives have shown exceptional promise as rice blast fungicides, with the cyano group playing an essential role in biological activity [10]. The synthesis of diclocymet (S-2900) exemplifies the successful application of cyanoamide chemistry in commercial agrochemical development. Structure-activity relationship studies indicate that the cyano group's hydrogen-bonding ability, combined with its capacity to impart hydrophilicity, contributes significantly to fungicidal potency. Comparative analysis with ethynyl analogs reveals that the cyano group provides superior activity, despite ethynyl being considered a structural analog of the nitrile functionality.
The development of 2-cyanoacrylate herbicides has demonstrated the importance of conjugation between the cyano group and the acrylate system for photosystem II electron transport inhibition [11]. These compounds exhibit exceptional herbicidal activity through their ability to disrupt photosynthetic electron transport. The cyano-acrylate conjugation enhances the electron-accepting properties of the molecule, facilitating binding to the photosystem II complex and subsequent inhibition of electron flow.
Oxime ether derivatives incorporating cyano groups have shown enhanced fungicidal activity against downy mildew compared to the commercial standard cymoxanil [12]. The 2-alkoxyimino-2-cyanoacetamide structure provides optimal activity when combined with isoxazole substituents on the amide nitrogen. The cyano group in the α-position to the oxime ether enhances the electrophilic character of the carbonyl carbon, facilitating interactions with target enzymes in the fungal pathogen.
The relationship between electronic properties of cyano-containing compounds and insecticidal activity has been extensively investigated, revealing fundamental principles that guide pesticide design [13] [14] [15] [16] [17]. The electron-withdrawing nature of the cyano group significantly influences biological activity through multiple mechanisms.
Cyanoacetamide derivatives demonstrate exceptional insecticidal activity against Spodoptera littoralis, with the most potent compounds achieving LC50 values as low as 14.7 mg/L and toxicity indices reaching 81.34% [17]. Comprehensive biochemical assessments reveal that these compounds modulate key enzymatic systems, including acetylcholinesterase, aminotransferases, and detoxification enzymes. Molecular docking studies indicate that the cyano group participates in critical binding interactions with target proteins, while density functional theory calculations provide insights into the electronic properties that govern biological activity.
| Compound Type | Electronic Effect | Target Insect | LC50 Value (ppm) | Toxicity Index | Mechanism |
|---|---|---|---|---|---|
| Cyanoacetamide | Electron-withdrawing CN | Spodoptera littoralis | 14.7-1106 | 81.34% | Multiple enzyme targets |
| Pyrethroid analogs | α-cyano enhancement | Neural cells | Dose-dependent | Structure-dependent | CNS neurotoxicity |
| Fluorophenyl-cyano | F + CN synergy | Spodoptera littoralis | Enhanced activity | Highest activity | Electron-withdrawal |
| Benzamide derivatives | Cyano substitution | Cotton pests | 213-428 | 49.76-100% | EWG effects |
| Heptafluoroisopropyl | Multiple EWG | Various insects | Variable | Enhanced | Hydrogen bonding |
The synergistic effects of combining fluorine and cyano substituents have been demonstrated in benzamide derivatives targeting cotton leafworm [13]. The presence of both fluorophenyl and cyano moieties in the molecular structure results in enhanced insecticidal activity compared to compounds containing only one of these electron-withdrawing groups. This synergy is attributed to the cumulative electron-withdrawing effects that increase the compound's ability to interact with target sites in the insect nervous system.
Pyrethroid insecticides containing α-cyano groups exhibit enhanced neurotoxic effects compared to their non-cyanated analogs [14]. The cyano group increases the compound's affinity for sodium channels in the insect nervous system, leading to prolonged channel opening and enhanced neurotoxicity. Structure-activity studies demonstrate that compounds with α-cyano groups show the strongest physiological effects, with cypermethrin exhibiting greater toxicity than permethrin or natural pyrethrin.
The electronic effects of cyano groups are particularly evident in the development of heptafluoroisopropyl N-phenylpyrazole aryl amides containing cyanoalkyl groups [16]. These compounds demonstrate that the cyano group's strong electron absorption properties and small spatial volume enable interactions with amino acid residues through hydrogen bonding and π-π stacking. The compact nature of the cyano group allows access to binding sites that are sterically hindered for larger substituents, while its electronic properties enhance binding affinity through favorable electrostatic interactions.
Computational studies have revealed that the cyano group creates π-holes that can participate in tetrel bonding interactions with nucleophilic sites on target proteins [18]. When multiple cyano groups are properly positioned, they can pool their π-holes into intensely positive regions that attract nucleophilic bases with binding energies reaching 13.6 kcal/mol. This mechanism provides a molecular basis for understanding the enhanced activity of compounds containing multiple cyano substituents.
The unique electronic and structural properties of N-cyano-2-methylbenzamide and related cyanoamide compounds have found extensive applications in materials science, particularly in the design of coordination polymers and supramolecular assemblies. The cyano group serves multiple roles as a coordinating ligand, hydrogen bond acceptor, and dipole-directing element that enables precise control over material architecture and properties.
Coordination polymers and metal-organic frameworks (MOFs) incorporating cyanoamide ligands represent a rapidly growing class of functional materials with applications in gas storage, separation, catalysis, and sensing [19] [20] [21]. The cyano group provides versatile coordination modes that enable the construction of diverse framework topologies with tunable properties.
Cyano-containing bipyridine ligands have been successfully employed to construct interpenetrated MOFs with exceptional gas adsorption properties [21]. The incorporation of 4-(6-(4-cyanophenyl)-[2,3′-bipyridin]-4-yl)benzoic acid as a 2-connected ligand results in two-fold interpenetrated frameworks with quasi-hexagonal channels. These materials demonstrate good carbon dioxide adsorption capacity at 273 K, which is attributed to the presence of nitrile groups within the framework structure. The electron-withdrawing nature of the cyano groups enhances the framework's affinity for carbon dioxide through quadrupole-dipole interactions.
| Ligand Type | Metal Node | Framework Type | Pore Characteristics | Gas Adsorption (CO2) | Special Properties |
|---|---|---|---|---|---|
| Cyano-containing bipyridine | Co/Zn | 2-fold interpenetrated | Quasi-hexagonal | Good at 273K | CO2/N2 selectivity |
| Cyanide-bridged | Fe-W/Mn-Nb | 2D ferromagnetic | Cyano-bridged chains | Not applicable | Magnetic ordering |
| Cyanoamide ligands | Various metals | 3D coordination | Variable geometry | Moderate | Tunable porosity |
| Mixed cyano ligands | Cu/Ni/Fe | Prussian blue analogs | Cubic framework | Variable | Electron storage |
| Dicyano-BT | Polymer backbone | Conjugated polymer | Electronic channels | Not applicable | n-type transport |
Cyanide-bridged coordination polymers represent a well-established class of magnetic materials where the cyano group acts as a bridging ligand between metal centers [19]. The linear geometry of the cyanide bridge enables efficient magnetic exchange coupling, leading to materials with high ordering temperatures and interesting magnetic phenomena. For example, the reaction of [Nb(CN)8]4− anions with [Mn(R-mpm)2]2+ units results in 2D cyano-bridged molecular ferromagnets with exceptional magnetic properties. The rigid cyanide bridges facilitate strong magnetic coupling while maintaining structural stability across a wide temperature range.
Prussian blue analogs incorporating various cyano-bridged metal combinations have demonstrated remarkable versatility in energy storage applications [19]. These materials feature cubic framework structures with cyanide bridges connecting different metal centers, creating channels suitable for ion intercalation and electron storage. The choice of metal nodes and the degree of framework interpenetration can be systematically varied to optimize properties for specific applications, such as battery electrodes or supercapacitors.
The concept of mixed organic ligands in MOF design has been successfully applied to cyanoamide-containing systems [22]. The combination of small polydentate cyanoamide ligands with ditopic linkers enables the construction of layer-spacer, rod-spacer, and cluster-spacer framework architectures. These materials exhibit remarkable structural diversity and tunable properties, including crystal-to-crystal transformations, selective gas sorption, and controlled drug release capabilities.
Recent developments in conjugated polymer design have incorporated dicyano-benzothiadiazole units to achieve n-type transport behavior [23]. The replacement of fluorine substituents with cyano groups results in a substantial increase in electron affinity by approximately 0.4 eV, switching the predominant charge transport from p-type to n-type. This transformation is attributed to the strong electron-withdrawing nature of the cyano groups, which stabilizes the polymer's lowest unoccupied molecular orbital and facilitates electron transport.
The high dipole moment and directional character of the cyano group make it an excellent building block for supramolecular assemblies based on dipolar interactions [24] [25] [26] [18] [27]. These interactions enable precise control over molecular arrangement and result in materials with unique optical, electronic, and mechanical properties.
Liquid crystal complexes incorporating cyano-hydrogen bonding interactions demonstrate enhanced mesophase stability and expanded temperature ranges [24] [26]. The cyano group acts as a hydrogen bond acceptor, forming complementary interactions with carboxylic acid donors to create supramolecular liquid crystal assemblies. The dipole moment of these hydrogen-bonded complexes (9.9-10.9 Debye) is significantly higher than that of the individual cyano liquid crystal components (6.7 Debye), explaining the enhanced smectic texture and extended mesophase range. The higher dipole moment promotes side-by-side interactions that enhance lateral stacking and stabilize the more ordered smectic phases.
| Assembly Type | Cyano Role | Assembly Pattern | Dipole Moment (Debye) | Interaction Strength | Temperature Range (°C) |
|---|---|---|---|---|---|
| Liquid crystal complexes | H-bond acceptor | Smectic phases | 9.9-10.9 | Enhanced stability | 71.2 mesophase |
| HBC derivatives | Dipole director | Honeycomb/hexagonal | Structure-dependent | Critical for assembly | Room temperature |
| Cyano H-bonding | H-bond acceptor | Linear chains | 6.7-10.9 | Moderate | 29.2-71.2 |
| Dipole-dipole arrays | Dipole moment | Antiparallel arrangement | Variable | Structure-directing | Variable |
| Crystal packing | π-hole interactions | Tetrel bonding | 13.6 kcal/mol binding | Strong noncovalent | Room temperature |
Two-dimensional supramolecular assemblies of hexa-peri-hexabenzocoronene (HBC) derivatives bearing cyano substituents exhibit remarkable structural diversity controlled by intermolecular dipole-dipole interactions [27]. The C3-symmetric HBC molecules with three cyano groups form hexagonal superstructures through a special trimeric arrangement induced by dipole-dipole interactions and weak hydrogen bonding ([C−H···NC−]). This contrasts with trifluoromethyl-substituted analogs that form honeycomb structures due to antiparallel dipole-dipole interactions. The precise control over assembly pattern demonstrates the versatility of cyano groups in directing supramolecular organization.
The versatility of cyano groups in intermolecular interactions extends to π-hole bonding mechanisms [18]. Multiple cyano groups can be strategically positioned to create regions of enhanced electrostatic potential that attract electron-rich species. When two or more cyano groups are properly arranged, they pool their individual π-holes into an intensely positive region capable of forming strong noncovalent bonds with Lewis bases. These interactions can reach binding energies of 13.6 kcal/mol, providing a robust driving force for supramolecular assembly.
Crystal engineering applications have utilized the directional nature of cyano group interactions to control packing arrangements and achieve desired material properties [25]. The linear geometry and well-defined dipole of the nitrile group enable predictable intermolecular interactions that can be systematically modified through molecular design. This approach has been particularly successful in the development of nonlinear optical materials, where cooperative dipolar interactions lead to enhanced hyperpolarizabilities and improved optical performance.